Cimetropium Bromide-d4 Cimetropium Bromide-d4
Brand Name: Vulcanchem
CAS No.:
VCID: VC0211105
InChI:
SMILES:
Molecular Formula: C₂₁H₂₄D₄BrNO₄
Molecular Weight: 442.38

Cimetropium Bromide-d4

CAS No.:

Cat. No.: VC0211105

Molecular Formula: C₂₁H₂₄D₄BrNO₄

Molecular Weight: 442.38

* For research use only. Not for human or veterinary use.

Cimetropium Bromide-d4 -

Specification

Molecular Formula C₂₁H₂₄D₄BrNO₄
Molecular Weight 442.38

Introduction

Chemical Structure and Properties

Cimetropium Bromide-d4 is a deuterated derivative of Cimetropium Bromide, a semi-synthetic alkaloid derived from scopolamine. The compound features four deuterium atoms strategically incorporated into its molecular structure, specifically at the cyclopropyl ring positions. This stable isotope labeling enables precise tracking in biological systems without altering the fundamental pharmacological profile of the parent compound .

The molecular formula of Cimetropium Bromide-d4 is C₂₁H₂₄D₄BrNO₄, with a molecular weight of approximately 442.39 g/mol . The IUPAC name for this compound is (1R,2R,4S,5S,7s,9S)-9-((cyclopropyl-2,2,3,3-d4)methyl)-7-(((S)-3-hydroxy-2-phenylpropanoyl)oxy)-9-methyl-3-oxa-9-azatricyclo[3.3.1.0²,⁴]nonan-9-ium bromide .

Structural Representation

The compound maintains the core structure of Cimetropium Bromide but with deuterium atoms replacing hydrogen at specific positions in the cyclopropyl ring. This selective deuteration preserves the molecular geometry and chemical reactivity while providing a distinct mass spectral signature that is invaluable for analytical applications .

The chemical structure is characterized by:

  • A tricyclic 3-oxa-9-azatricyclo[3.3.1.0²,⁴]nonane core

  • A quaternary nitrogen atom with a methyl and cyclopropylmethyl substituent

  • A 3-hydroxy-2-phenylpropanoyl ester at position 7

  • Four deuterium atoms replacing hydrogens in the cyclopropyl ring

  • A bromide counterion

Physical and Chemical Properties

Cimetropium Bromide-d4 is typically available as a neat white solid . Its physical properties largely mirror those of the non-deuterated parent compound, with only subtle differences attributed to the kinetic isotope effect. The compound exhibits the following chemical identifiers and properties:

PropertyValueSource
Molecular FormulaC₂₁H₂₄D₄BrNO₄
Molecular Weight442.39 g/mol
Accurate Mass441.15
Physical StateWhite solid
CAS Number51598-60-8
Storage ConditionRoom temperature

Synthetic Routes and Characterization

The synthesis of Cimetropium Bromide-d4 involves specialized techniques that incorporate deuterium atoms at specific positions. While detailed synthetic protocols are often proprietary, the general approach mirrors the synthesis of non-deuterated Cimetropium Bromide but utilizes deuterated reagents to achieve selective isotopic substitution .

Synthesis Considerations

The synthetic pathway typically begins with a deuterated cyclopropyl derivative that is subsequently incorporated into the molecule. The synthetic strategy must ensure high deuterium incorporation at the designated positions while maintaining stereochemical integrity at the multiple chiral centers present in the molecule . The specific placement of deuterium atoms is critical for tracking metabolic pathways in research applications .

Characterization Techniques

The characterization of Cimetropium Bromide-d4 employs multiple analytical methods to confirm structure, purity, and isotopic enrichment:

  • Nuclear Magnetic Resonance (NMR) spectroscopy to verify structural integrity and deuterium incorporation

  • Mass Spectrometry (MS) to confirm molecular weight and isotopic enrichment pattern

  • High-Performance Liquid Chromatography (HPLC) to assess purity

  • Infrared Spectroscopy to identify functional groups

Research Applications and Significance

Cimetropium Bromide-d4 serves as an important tool in pharmaceutical research, particularly in drug metabolism and pharmacokinetic studies. The deuterated analog functions as an internal standard for quantitative analysis, allowing researchers to trace metabolic pathways and drug disposition with high precision .

Analytical Applications

The primary analytical value of Cimetropium Bromide-d4 stems from its use as an internal standard in mass spectrometry-based assays. The deuterium labeling creates a mass shift that distinguishes the compound from its non-deuterated counterpart while maintaining virtually identical chromatographic behavior. This property is especially valuable for:

  • Quantitative bioanalytical methods for Cimetropium Bromide in biological matrices

  • Metabolism studies tracking biotransformation pathways

  • Pharmacokinetic analyses requiring precise concentration measurements

  • Stability assessments of the parent compound under various conditions

Metabolic Research

The strategic deuteration of Cimetropium Bromide-d4 enables researchers to investigate metabolic mechanisms. The stable isotope labeling allows for tracking the compound's metabolic fate while minimizing the confounding effects that might arise from using other types of chemical modifications . This approach helps elucidate:

  • Metabolic pathways and rates of biotransformation

  • Site-specific metabolism and reactive metabolite formation

  • Drug-drug interaction mechanisms

  • Species differences in drug metabolism

Pharmacological Context

Understanding the pharmacological context of Cimetropium Bromide-d4 requires knowledge of its parent compound. Cimetropium Bromide is a semi-synthetic belladonna alkaloid derived from scopolamine with antimuscarinic properties. It functions as an antispasmodic agent by blocking the action of acetylcholine at muscarinic receptors .

Clinical Applications of Parent Compound

The non-deuterated Cimetropium Bromide has demonstrated efficacy in clinical settings, particularly for treating gastrointestinal disorders:

  • Management of irritable bowel syndrome (IBS), with studies showing significant reduction in pain scores (85% reduction after three months of treatment compared to 52% with placebo)

  • Treatment of gastrointestinal spastic-painful manifestations

  • Premedication in diagnostic and operative gastrointestinal endoscopy

  • Pediatric applications for abdominal colic and pyloric spasm

Pharmacokinetic Properties

The pharmacokinetic profile of Cimetropium Bromide provides context for understanding the behavior of its deuterated analog. Key parameters include:

ParameterValueConditionsSource
Cmax23.8 ng/mL200 mg single oral dose
Cmax6.39 ng/mL150 mg single oral dose
AUC22.68 ng × h/mL150 mg single oral dose
T1/250 min10 mg single intravenous dose
T1/2119 min200 mg single oral dose
T1/22.7 h150 mg single oral dose

The deuterated version, Cimetropium Bromide-d4, is expected to exhibit similar pharmacokinetic behavior but with potentially subtle differences in metabolic stability due to the kinetic isotope effect of deuterium substitution .

Comparative Analysis with Non-deuterated Analog

Structural Comparison

The structural difference between Cimetropium Bromide and its deuterated analog is limited to the replacement of four hydrogen atoms with deuterium atoms in the cyclopropyl ring. This subtle modification creates a compound that is chemically similar but isotopically distinct, making it ideal for use as an internal standard in analytical methods .

Pharmacological Implications

The deuteration of Cimetropium Bromide is designed to have minimal impact on its pharmacological properties. This isotopic substitution is typically chosen to preserve:

SpecificationDetailsSource
Typical Amount25 mg
FormatNeat compound
PurityAnalytical standard grade
Shipping ConditionsRoom temperature
Price RangeApproximately €1,151.00 for 25 mg
Accompanying DocumentationSafety Data Sheet, Certificate of Analysis

Analytical Methods and Detection

The detection and quantification of Cimetropium Bromide-d4 typically employ advanced analytical techniques that capitalize on its distinctive mass spectral properties resulting from deuterium incorporation.

Mass Spectrometry

Mass spectrometry represents the primary analytical technique for detecting and quantifying Cimetropium Bromide-d4. The four deuterium atoms create a distinctive isotopic pattern with a mass shift of +4 atomic mass units compared to the non-deuterated compound, allowing for selective detection even in complex matrices .

Chromatographic Methods

Chromatographic separation typically precedes mass spectrometric detection, with HPLC or liquid chromatography coupled to mass spectrometry (LC-MS) being the methods of choice. The chromatographic behavior of Cimetropium Bromide-d4 closely mirrors that of the non-deuterated compound, but the mass selectivity enables differentiation during detection .

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